molecular formula C14H26O5 B13875328 Dimethyl 2-methoxy-2-octylpropanedioate

Dimethyl 2-methoxy-2-octylpropanedioate

Cat. No.: B13875328
M. Wt: 274.35 g/mol
InChI Key: UYUKTNFFRVBFEO-UHFFFAOYSA-N
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Description

Dimethyl 2-methoxy-2-octylpropanedioate is a branched dialkyl ester of propanedioic acid (malonic acid) with the molecular formula C₁₆H₃₀O₅ (inferred from structural analogs). Its structure features a central carbon substituted with a methoxy (-OCH₃) group and a long-chain octyl (C₈H₁₇) group, flanked by two methyl ester moieties.

Properties

Molecular Formula

C14H26O5

Molecular Weight

274.35 g/mol

IUPAC Name

dimethyl 2-methoxy-2-octylpropanedioate

InChI

InChI=1S/C14H26O5/c1-5-6-7-8-9-10-11-14(19-4,12(15)17-2)13(16)18-3/h5-11H2,1-4H3

InChI Key

UYUKTNFFRVBFEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=O)OC)(C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-methoxy-2-octylpropanedioate typically involves the esterification of 2-methoxy-2-octylpropanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The crude product is then purified by distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-methoxy-2-octylpropanedioate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the methoxy groups.

Scientific Research Applications

Dimethyl 2-methoxy-2-octylpropanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-methoxy-2-octylpropanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and octyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved in its mechanism of action can include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Compound Name Molecular Formula Substituents (Central Carbon) Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₆H₃₀O₅ -OCH₃, -C₈H₁₇ ~314.4 (calculated) High lipophilicity; potential enzyme modulation due to methoxy group
Dimethyl 2-methyl-2-octylpropanedioate () C₁₅H₂₈O₄ -CH₃, -C₈H₁₇ 284.38 Steric hindrance from octyl group; used in polymer synthesis
Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate () C₂₄H₃₅NO₆ -NHCOCH₃, -(4-C₈H₁₇)C₆H₄CO- 457.55 Pharmaceutical research (e.g., fingolimod impurity studies)
Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate () C₁₄H₂₀O₃ -O(2,4-C₆H₃(CH₃)₂), -CH₃ 236.31 Agrochemical applications due to phenoxy group
Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate () C₁₃H₁₄F₂O₃ -C₆H₃(OCHF₂), -CH₂COOEt 268.25 Bioactive building block in drug discovery

Steric and Electronic Effects

  • Methoxy vs. Methyl Substituents: The methoxy group in the target compound introduces polarity and hydrogen-bonding capacity, unlike the purely hydrophobic methyl group in dimethyl 2-methyl-2-octylpropanedioate. This difference may enhance interactions with biological targets (e.g., enzymes) but reduce solubility in nonpolar solvents .
  • Octyl Chain Impact : The octyl group in both the target compound and dimethyl 2-methyl-2-octylpropanedioate contributes to steric hindrance, slowing nucleophilic attacks at the ester carbonyl. However, the methoxy group’s electron-donating effect may slightly increase the electrophilicity of adjacent carbonyls compared to methyl .

Lipophilicity and Solubility

  • The octyl chain dominates lipophilicity, making the target compound highly nonpolar. However, the methoxy group slightly improves water solubility relative to analogs like dimethyl 2-methyl-2-octylpropanedioate. For comparison, the phenoxy group in Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate further enhances solubility in aromatic solvents .

Research Findings and Case Studies

  • Synthetic Utility : The methoxy group in this compound can act as a leaving group in nucleophilic substitution reactions, a feature absent in methyl-substituted analogs .
  • Thermal Stability: The octyl chain enhances thermal stability compared to shorter-chain analogs like ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate, which degrades at lower temperatures .

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